Lipophilicity (LogP) Comparison: Methyl Ester vs. Ethyl Ester Analog
The methyl ester target compound exhibits a computed LogP (XLogP3) of 2.3, which is approximately 0.5 log units lower than the estimated LogP of ~2.8 for the ethyl ester analog (CAS 339030-76-1), based on the standard Hansch methylene π increment of +0.5 [1]. This difference positions the methyl ester closer to the optimal lipophilicity range (LogP 1–3) for oral bioavailability and CNS penetration balance, as defined by Lipinski's rule-of-five guidelines [2]. The lower lipophilicity also predicts reduced non-specific protein binding and potentially lower metabolic clearance via CYP450 oxidation compared to the ethyl congener [2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (PubChem computed) [1] |
| Comparator Or Baseline | Ethyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 339030-76-1): estimated XLogP3 ~2.8 (based on methylene +0.5 increment) |
| Quantified Difference | ΔLogP ≈ -0.5 (target is less lipophilic) |
| Conditions | Computed using XLogP3 algorithm (PubChem/Cactvs). No experimental LogD7.4 data identified for this compound class. |
Why This Matters
For medicinal chemistry programs, the lower LogP of the methyl ester may offer superior solubility and a better developability profile compared to the ethyl ester analog, influencing lead selection and procurement decisions.
- [1] PubChem CID 54692232. Computed Properties: XLogP3 = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/54692232 View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. DOI: 10.1016/S0169-409X(00)00129-0 View Source
